1-(Bromomethyl)-1-pentylcyclopentane

説明

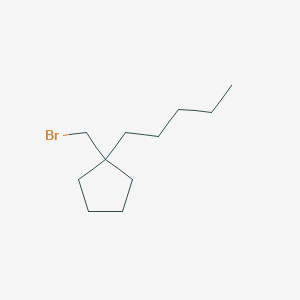

1-(Bromomethyl)-1-pentylcyclopentane is a brominated cyclopentane derivative featuring a bromomethyl (-CH₂Br) and a pentyl (-C₅H₁₁) group attached to the same carbon atom of the cyclopentane ring. The compound’s molecular formula is inferred as C₁₁H₂₁Br (molecular weight ≈ 233.16 g/mol), derived from the cyclopentane backbone (C₅H₁₀) combined with substituents. Brominated cyclopentanes are typically utilized as alkylating agents or intermediates in organic synthesis, pharmaceuticals, and materials science due to the reactivity of the bromine atom in nucleophilic substitution reactions .

特性

分子式 |

C11H21Br |

|---|---|

分子量 |

233.19 g/mol |

IUPAC名 |

1-(bromomethyl)-1-pentylcyclopentane |

InChI |

InChI=1S/C11H21Br/c1-2-3-4-7-11(10-12)8-5-6-9-11/h2-10H2,1H3 |

InChIキー |

WDKWSLWTBLGKLQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1(CCCC1)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-pentylcyclopentane can be synthesized through the bromination of 1-methyl-1-pentylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming a bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.

化学反応の分析

Types of Reactions: 1-(Bromomethyl)-1-pentylcyclopentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

Elimination Reactions: Alkenes.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl-substituted cyclopentane.

科学的研究の応用

1-(Bromomethyl)-1-pentylcyclopentane has various applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and advanced materials.

Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

作用機序

The mechanism of action of 1-(Bromomethyl)-1-pentylcyclopentane primarily involves its reactivity as a haloalkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile or base used.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and molecular features of 1-(Bromomethyl)-1-pentylcyclopentane and analogous compounds from the evidence:

Structural and Functional Group Comparisons

- Steric Hindrance: Bulky substituents like the cyclobutylmethyl group in 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopentene (C₁₁H₁₇Br) may hinder nucleophilic attack on the bromine atom, reducing reaction rates compared to less hindered analogs . Polarity and Solubility: Oxygen-containing groups (e.g., hexyloxy in or methoxymethyl in ) increase polarity, enhancing solubility in polar solvents. In contrast, the pentyl-substituted compound is expected to be more lipophilic.

Molecular Weight Trends :

- The hexyloxy-substituted compound (263.219 g/mol, ) has a higher molecular weight than the hypothetical pentyl analog due to the longer carbon chain and oxygen atom.

- Cyclopropane and cyclobutane substituents (e.g., ) reduce molecular weight compared to linear alkyl chains due to fewer hydrogen atoms.

生物活性

1-(Bromomethyl)-1-pentylcyclopentane is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C10H15Br |

| Molecular Weight | 215.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (example) |

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Research indicates that it may exhibit effects on:

- Cell Proliferation : Studies suggest that halogenated compounds can influence cell growth and proliferation, potentially acting as growth inhibitors or promoters depending on concentration and exposure duration.

- Neurotransmitter Interaction : Some compounds similar in structure to this compound have been reported to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the bromomethyl group may facilitate nucleophilic substitution reactions, which could lead to modifications in biomolecules such as proteins or nucleic acids.

Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, a study indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure.

- Animal Models : In vivo studies using rodent models showed that administration of the compound led to observable changes in behavior, suggesting potential neuroactive properties. Behavioral assays indicated alterations in locomotion and anxiety-like behaviors.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results revealed:

- Cell Line : MCF-7 (breast adenocarcinoma)

- Concentration Tested : 10 µM, 25 µM, 50 µM

- Results :

- At 10 µM: No significant effect on cell viability.

- At 25 µM: Approximately 30% reduction in cell viability.

- At 50 µM: Approximately 70% reduction in cell viability.

Case Study 2: Neurobehavioral Effects in Rodents

In another investigation, researchers administered varying doses of the compound to male rats to assess behavioral changes:

- Dosage Groups : Control (0 mg/kg), Low (5 mg/kg), High (20 mg/kg)

- Behavioral Tests Conducted : Open field test and elevated plus maze.

- Findings :

- Low dose did not significantly affect behavior.

- High dose resulted in increased anxiety-like behavior as indicated by reduced time spent in open arms of the maze.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。